molecular formula C10H16O2 B1615770 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- CAS No. 20651-89-2

1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-

Cat. No. B1615770
CAS RN: 20651-89-2
M. Wt: 168.23 g/mol
InChI Key: DTLUXZSCFRVBER-UHFFFAOYSA-N
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Description

1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- is a chemical compound that has been widely used in scientific research. It is a cyclic diketone that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- involves the inhibition of HMG-CoA reductase, which is the rate-limiting enzyme in the biosynthesis of cholesterol. The compound binds to the enzyme and prevents it from functioning, leading to a decrease in cholesterol levels in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- have been extensively studied. The compound has been shown to reduce cholesterol levels in the body, which can lead to a decreased risk of cardiovascular disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may have additional health benefits.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- in lab experiments include its ability to inhibit HMG-CoA reductase, which is a key enzyme in the biosynthesis of cholesterol. This makes it a valuable tool for studying the mechanisms of cholesterol biosynthesis and the effects of cholesterol-lowering drugs. However, the compound has limitations, including its potential toxicity and the need for high yields to be obtained through synthesis.

Future Directions

There are several future directions for research on 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-. One area of research could focus on the development of new synthesis methods to improve yields and reduce toxicity. Another area of research could focus on the potential use of the compound in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further studies could investigate the mechanism of action of the compound and its effects on other physiological processes in the body.
Conclusion:
1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- is a valuable compound that has been extensively used in scientific research due to its ability to inhibit HMG-CoA reductase and reduce cholesterol levels in the body. The compound has potential for use in the treatment of other diseases and further research is needed to investigate its mechanisms of action and physiological effects. However, caution must be taken due to its potential toxicity and the need for high yields to be obtained through synthesis.

Scientific Research Applications

1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- has been extensively used in scientific research due to its ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase). This enzyme is involved in the biosynthesis of cholesterol, and the inhibition of this enzyme has been shown to be effective in reducing cholesterol levels in the body.

properties

IUPAC Name

3,3,6,6-tetramethylcyclohexane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)5-6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLUXZSCFRVBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(=O)C1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174697
Record name 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-

CAS RN

20651-89-2
Record name 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 3,3,6,6-tetramethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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